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(3-Amino-1H-pyrazol-5-yl)(morpholino)methanone

Medicinal Chemistry Kinase Inhibitor Design Molecular Recognition

Kinase hinge binder design often fails when N-alkylated analogs block essential bidentate H-bonding. This pyrazole-morpholine carbonyl building block (MW 196.21) retains a free NH, providing two H-bond donors vs. one in N-methyl analogs. - LogP -0.54; enables balanced lipophilicity for fragment libraries. - Unsubstituted N1 position allows systematic SAR exploration via N-alkylation/arylation. - Dual HBD motif mirrors canonical CDK2 hinge interaction (Glu81, Cys83).

Molecular Formula C8H12N4O2
Molecular Weight 196.21
CAS No. 1346943-94-9
Cat. No. B2818076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Amino-1H-pyrazol-5-yl)(morpholino)methanone
CAS1346943-94-9
Molecular FormulaC8H12N4O2
Molecular Weight196.21
Structural Identifiers
SMILESC1COCCN1C(=O)C2=CC(=NN2)N
InChIInChI=1S/C8H12N4O2/c9-7-5-6(10-11-7)8(13)12-1-3-14-4-2-12/h5H,1-4H2,(H3,9,10,11)
InChIKeyYGDBTXVQHVFQKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Overview: (3-Amino-1H-pyrazol-5-yl)(morpholino)methanone


(3-Amino-1H-pyrazol-5-yl)(morpholino)methanone (CAS 1346943-94-9) is a small-molecule heterocyclic building block characterized by a 3-aminopyrazole core linked to a morpholine ring via a carbonyl bridge . With a molecular formula of C8H12N4O2 and a molecular weight of 196.21 g/mol, it serves as a versatile scaffold in medicinal chemistry for the construction of kinase-focused libraries and other bioactive molecule collections . Its structural features include a free amino group at the pyrazole 3-position and an unsubstituted pyrazole NH, which are critical for forming key hydrogen-bond interactions with biological targets [1].

Dual hydrogen bond donor scaffold – unsubstituted pyrazole NH and 3-amino group support bidentate kinase hinge-binding motifs.
Fragment-based kinase library building block – designed for ATP-competitive inhibitor design and early-stage hit generation.
Unsubstituted N1 position – allows systematic SAR exploration of N-alkylation/arylation without altering the core HBD profile.

Why Generic Substitution Fails for This Scaffold


In-class compounds such as 1-methyl-5-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine (CAS 1174832-12-2) or 1-ethyl-5-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine (CAS 1855943-60-0) cannot be substituted for (3-Amino-1H-pyrazol-5-yl)(morpholino)methanone without altering key molecular recognition properties. The target compound possesses an unsubstituted pyrazole NH (H-bond donor count = 2), while N-alkylated analogs have only one H-bond donor . This difference directly impacts the compound's ability to engage in a critical bidentate hydrogen-bonding motif with kinase hinge regions. Furthermore, the predicted LogP differs by approximately 0.16 units between the target (LogP = -0.5357) and its N-methyl analog (LogP = -0.69493), leading to measurable differences in lipophilicity-driven properties such as solubility and passive membrane permeability .

Target Scaffold
(3-Amino-1H-pyrazol-5-yl)(morpholino)methanone
Unsubstituted pyrazole NH provides 2 H-bond donors; capable of bidentate hinge interaction.
Generic N-Alkylated Analogs
e.g., CAS 1174832-12-2, CAS 1855943-60-0
N-methyl or N-ethyl substitution reduces HBD count to 1, eliminating the bidentate motif; LogP shifts by ~0.16 units, altering permeability context.
N-alkylation removes a critical hydrogen bond donor and modifies lipophilicity; direct substitution may alter kinase hinge-binding and assay performance. Verify experimentally before replacing.

Quantitative Differentiation Evidence


Hydrogen Bond Donor Capacity vs. N-Alkylated Analogs

The target compound offers a critical advantage in kinase hinge-binding by providing two hydrogen bond donors (the 3-amino group and the unsubstituted pyrazole NH), enabling a bidentate donor-donor-acceptor motif. In contrast, N-alkylated analogs like 1-methyl-5-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine (CAS 1174832-12-2) possess only one HBD due to N1 substitution . This structural distinction is fundamental for binding affinity and selectivity in ATP-competitive kinase inhibitors [1].

Hinge HBD profile
Class-level inference
2 HBD (target) vs 1 HBD (N-alkyl analogs)
Supports bidentate kinase hinge-binding motif; N-alkylation removes one donor.
Class-level scaffold inference; target-specific binding must be confirmed.
Medicinal Chemistry Kinase Inhibitor Design Molecular Recognition

Predicted LogP Difference vs. N-Methyl Analog

The predicted octanol/water partition coefficient (LogP) distinguishes the target compound from its closest N-alkylated analog. The target (3-Amino-1H-pyrazol-5-yl)(morpholino)methanone exhibits a LogP of -0.5357, while 1-methyl-5-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine (CAS 1174832-12-2) has a lower LogP of -0.69493, as reported by the same vendor under identical calculation conditions . This 0.16-unit difference, though modest, is directionally consistent with the increased hydrophilicity expected from N-methylation and may influence aqueous solubility and membrane permeability in cell-based assays.

Predicted LogP
Data to verify
-0.54 (target) vs -0.69 (N-methyl analog)
0.16 unit lower lipophilicity; may influence assay permeability and solubility.
Vendor-predicted values; confirm with experimental logP.
Physicochemical Profiling Lipophilicity Drug-likeness

ADME-Relevant Physicochemical Properties: LogD and BCF

Advanced predictive ADME parameters reveal distinct bioavailability-related profiles for the target compound. The ACD/LogD at pH 5.5 is -1.40, and the ACD/BCF (bioconcentration factor) at pH 5.5 is 1.00 . While comparable data for N-alkylated analogs are not available in the same database, these values indicate the compound resides in a favorable drug-like space (LogD < 0, BCF < 3), suggesting low bioaccumulation risk and good aqueous-phase distribution [1]. This profile is particularly relevant when selecting a fragment for lead optimization.

Predicted LogD / BCF
Data to verify
LogD -1.40 (pH 5.5); BCF 1.00
Indicates favorable aqueous-phase distribution; low bioaccumulation potential.
ACD/Labs prediction; no direct comparator data available.
ADME Prediction Drug Metabolism Physicochemical Profiling

Key Application Scenarios


Kinase-Focused Fragment Library Assembly

The compound's dual HBD capacity makes it a preferred choice for fragment-screening collections targeting ATP-binding sites. Its unsubstituted pyrazole NH is essential for forming the canonical hydrogen-bonding network with kinase hinge residues (e.g., backbone carbonyl of Glu81 and NH of Cys83 in CDK2), a key interaction that N-methylated analogs cannot recapitulate [1]. Researchers should prioritize this scaffold when designing kinase-focused libraries to maximize hit rates at hinge-region targets.

SAR Expansion at the Pyrazole N1 Position

Starting from the unsubstituted N1-pyrazole scaffold, medicinal chemists can systematically explore N-alkylation or N-arylation SAR to optimize potency and selectivity. This approach allows direct measurement of the contribution of the free NH to binding affinity, knowing that the parent scaffold has the full complement of HBD motifs [2]. The LogP difference (0.16 units vs. the N-methyl analog) provides an initial estimate of the lipophilicity shift upon N-substitution, guiding property-based design.

Hit-to-Lead Optimization with Controlled Lipophilicity

With a predicted LogD of -1.40 at pH 5.5, the target compound occupies a central position in property space, allowing medicinal chemists to modulate lipophilicity upward or downward through structure-based design. This balanced starting point is advantageous over more lipophilic analogs that may suffer from poor solubility and higher off-target binding . Procurement teams should select this building block for programs requiring careful property control during lead optimization.

Application
Selection Property
Validation Focus
Kinase-focused fragment library assembly
Dual hydrogen bond donor scaffold
Hinge-region binding motif verification
N1-position SAR exploration
Unsubstituted pyrazole NH as starting point
Binding affinity contribution of free NH upon substitution
Hit-to-lead lipophilicity control
Balanced predicted LogD (-1.40)
Property modulation and permeability assessment during optimization
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